2-(2-chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-2-1-3-11(13)9-14(20)19-7-5-12(6-8-19)21-15-18-17-10-22-15/h1-4,10,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKYBSPIFWSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a novel synthetic derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 337.8 g/mol . The structure includes a 2-chlorophenyl group and a piperidine ring linked through a thiadiazole unit, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S |
| Molecular Weight | 337.8 g/mol |
| CAS Number | 2194847-55-5 |
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant anticancer properties.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : The compound was evaluated against various cancer cell lines using the CCK-8 assay. It showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in human liver cancer (HepG2) and breast cancer (MCF-7) cells. For instance:
- Mechanisms of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. Studies revealed that compounds with the thiadiazole scaffold significantly increased the proportion of apoptotic cells compared to untreated controls .
Antimicrobial Activity
The biological activity of the compound also extends to antimicrobial effects.
Antimicrobial Studies
The antimicrobial potential was assessed against several bacterial strains:
- Staphylococcus aureus
- Salmonella typhi
- Escherichia coli
Results indicated moderate to strong activity against Staphylococcus aureus and Salmonella typhi, with varying degrees of effectiveness against other strains .
Mechanistic Insights
The biological activities can be attributed to several mechanisms:
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives. Specifically:
- A review by Alam et al. (2020) compiled data on various thiadiazole derivatives that exhibited significant anticancer activity against multiple human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
- For instance, certain derivatives demonstrated IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent cytotoxic effects. Structure–activity relationship studies suggested that modifications on the phenyl ring significantly influenced their anticancer efficacy .
Neuroprotective Properties
The neuroprotective potential of compounds containing the thiadiazole moiety has also been explored:
- Research indicates that some 1,3,4-thiadiazole derivatives exhibit anticonvulsant activity. For example, studies have shown that specific derivatives can inhibit seizures effectively in various animal models .
- The modulation of NMDA receptors by these compounds suggests their potential in treating neurodegenerative diseases by preventing excitotoxicity associated with conditions like Alzheimer's disease and Huntington's disease .
Case Studies and Experimental Findings
Several experimental studies have been conducted to validate the pharmacological effects of this compound:
Analyse Chemischer Reaktionen
Oxidation Reactions
The ketone group and thiadiazole ring are primary oxidation targets:
Key Findings :
-
Ketone oxidation yields carboxylic acids under strong oxidizing conditions.
-
Thiadiazole sulfur atoms undergo stepwise oxidation to sulfoxides (1 eq H₂O₂) or sulfones (excess H₂O₂) .
Reduction Reactions
The ketone and aromatic systems are susceptible to reduction:
Key Findings :
-
LiAlH₄ selectively reduces the ketone to a secondary alcohol without affecting the thiadiazole ring.
-
Catalytic hydrogenation removes the chlorine atom from the aromatic ring under mild conditions .
Nucleophilic Substitution
The chlorophenyl group and thiadiazole ring participate in substitution reactions:
Key Findings :
-
Aromatic chlorines undergo amination under Ullmann-type conditions .
-
Thiadiazole rings react with amines via nucleophilic displacement, forming open-chain thioureas.
Cyclization and Ring-Opening Reactions
The piperidine and thiadiazole moieties enable cyclization:
Key Findings :
-
Piperidine nitrogen readily undergoes alkylation to form quaternary salts .
-
Thiadiazole participates in [4+2] cycloadditions with dienophiles .
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of thiadiazole ring to form thioamide intermediates | |
| Alkaline (pH > 10) | Ketone enolization and subsequent decomposition |
Key Insights :
-
Degradation pathways are critical for pharmacokinetic studies and formulation design.
Synthetic Modifications for Bioactivity
Structural analogs demonstrate enhanced pharmacological properties through targeted reactions:
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)-1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
- Structural Difference : The 2-chlorophenyl group is replaced with a 4-fluorophenyl moiety.
- Impact: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
- Synthesis : Similar synthetic routes are expected, though fluorinated intermediates may require specialized handling.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
- Structural Difference : The thiadiazole ring is replaced with a 4-fluorobenzyl-piperazine group.
- This derivative showed activity in NMR studies, suggesting distinct electronic properties .
Piperidine-Modified Analogues
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
- Structural Difference : The thiadiazole-oxy group is replaced with a hydroxyl group on the piperidine ring.
- This compound (CAS 1156927-06-8) has been studied for its physicochemical properties, with a molecular weight of 253.72 g/mol .
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one
- Structural Difference : The piperidine-thiadiazole system is replaced with a thiolane (tetrahydrothiophene) ring.
- Impact : The thiolane’s sulfur atom may confer redox activity or metal-binding capabilities. This compound (CAS 1536935-92-8) is a liquid with a molecular weight of 240.75 g/mol .
Heterocyclic Ring Variants
Thiazole-Based Compounds (e.g., Compound 6h)
- Example: (R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one.
- Structural Difference : Thiadiazole is replaced with a thiazole ring.
- Impact : Thiazole’s nitrogen-sulfur system is less electron-deficient than thiadiazole, possibly altering binding affinity. Compound 6h showed moderate yield (50%) in synthesis and a molecular ion peak at m/z 470.4 .
Oxadiazole Derivatives
- Example : 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one.
- Structural Difference : Thiadiazole is replaced with 1,3,4-oxadiazole.
- This compound (Mol. Weight 410.49 g/mol) has been screened for antimicrobial activity .
Structural and Pharmacological Trends
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2-chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted piperidines and thiadiazole derivatives. Key steps include:
- Step 1: Formation of the piperidin-1-yl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres (to prevent oxidation) .
- Step 2: Introduction of the 1,3,4-thiadiazol-2-yloxy group using reagents like thiourea derivatives, with potassium carbonate as a base to facilitate cyclization .
- Step 3: Final coupling of the chlorophenyl ethanone moiety via Friedel-Crafts acylation or similar methods .
Critical Factors: - Temperature: Optimal yields (60–80%) are achieved at 80–100°C for cyclization steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency compared to non-polar solvents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify integration ratios and chemical shifts of the chlorophenyl (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.5 ppm), and piperidine (δ 2.5–3.5 ppm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 363.05) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–S bond in thiadiazole: ~1.68 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions in activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or impurities. Mitigation strategies include:
- Purity Validation: Use HPLC (>95% purity) to eliminate confounding effects from byproducts .
- Dose-Response Studies: Establish EC/IC values across multiple cell lines (e.g., MCF-7, HeLa) to identify selective activity .
- Target Profiling: Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like HDACs or kinases, followed by in vitro validation .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustments: Introduce hydrophilic groups (e.g., hydroxyl, sulfonyl) to the piperidine ring to improve solubility (logP reduction from 3.2 to 2.1) .
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable ethers to enhance half-life in liver microsome assays .
- Prodrug Design: Mask the ketone group as a pH-sensitive Schiff base to enhance oral bioavailability .
Q. How can crystallographic data inform the design of derivatives with enhanced activity?
Methodological Answer:
- Electron Density Maps: Identify regions of high electron density (e.g., thiadiazole ring) for derivatization to enhance π-π stacking with biological targets .
- Torsion Angle Analysis: Modify substituents on the piperidine ring to align with steric requirements of target binding pockets (e.g., <10° deviation from bioactive conformation) .
- Hydrogen Bond Networks: Introduce donor/acceptor groups (e.g., -NH, -F) to mimic interactions observed in co-crystal structures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for key intermediates?
Methodological Answer:
- Reagent Quality: Trace moisture in solvents (e.g., DMF) can reduce yields by 15–20%; use molecular sieves or anhydrous conditions .
- Catalyst Screening: Compare Pd/C vs. CuI catalysts for coupling steps; Pd/C increases yields by 25% in aryl ether formation .
- Scale-Up Effects: Pilot studies show yields drop by 10–15% at >10 g scale due to heat transfer inefficiencies; optimize stirring rates .
Q. Why do computational predictions of biological activity sometimes conflict with experimental results?
Methodological Answer:
- Force Field Limitations: AMBER vs. CHARMM force fields yield divergent binding energy estimates (±2 kcal/mol); validate with QM/MM hybrid methods .
- Solvent Effects: Implicit solvent models (e.g., PBS) underestimate desolvation penalties; explicit solvent MD simulations improve correlation with IC data .
Experimental Design Tables
Q. Table 1: Comparative Synthetic Yields Under Varied Conditions
| Step | Reagent | Temp (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | KCO | 80 | DMF | 72 | |
| 1 | NaH | 100 | THF | 58 | |
| 2 | Thiourea | 90 | MeCN | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
